molecular formula C8H12NNaO2 B7953609 sodium [1-(2-methoxyethyl)-1H-pyrrol-2-yl]methanolate

sodium [1-(2-methoxyethyl)-1H-pyrrol-2-yl]methanolate

Cat. No.: B7953609
M. Wt: 177.18 g/mol
InChI Key: GCDLDGQAJDXBPS-UHFFFAOYSA-N
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Description

Sodium [1-(2-methoxyethyl)-1H-pyrrol-2-yl]methanolate is a chemical compound with the molecular formula C8H12NNaO2 and an average mass of 169.18 g/mol . It belongs to the class of pyrrole derivatives, a group of heterocyclic compounds known for their significant presence in medicinal chemistry research. Pyrrole-based structures are frequently investigated as key scaffolds in the development of novel therapeutic agents, with documented research applications spanning various fields, including the study of antimetastatic agents , antifungal treatments , and antitubercular drugs . The specific "pyrrol-2-yl]methanolate" substructure indicates this compound may serve as a versatile synthetic intermediate or building block for the construction of more complex molecules. Researchers value such intermediates for exploring structure-activity relationships (SAR) in drug discovery programs. As a specialized chemical, its primary research value lies in its potential use in organic synthesis and medicinal chemistry projects. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

sodium;[1-(2-methoxyethyl)pyrrol-2-yl]methanolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12NO2.Na/c1-11-6-5-9-4-2-3-8(9)7-10;/h2-4H,5-7H2,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDLDGQAJDXBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC=C1C[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12NNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium [1-(2-methoxyethyl)-1H-pyrrol-2-yl]methanolate typically involves the reaction of 1-(2-methoxyethyl)-1H-pyrrole with sodium methoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

[ \text{1-(2-methoxyethyl)-1H-pyrrole} + \text{NaOCH}_3 \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Sodium [1-(2-methoxyethyl)-1H-pyrrol-2-yl]methanolate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: It can be reduced to yield pyrrole derivatives with different substituents.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce various pyrrole derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of sodium [1-(2-methoxyethyl)-1H-pyrrol-2-yl]methanolate typically involves the reaction of 1H-pyrrole-2-methanol with 2-methoxyethyl chloride under basic conditions. The use of strong bases such as sodium hydride or potassium tert-butoxide is common to facilitate the formation of the methanolate anion. The resulting compound exhibits unique reactivity due to its methanolate group, allowing it to participate in various chemical reactions including oxidation, reduction, and substitution.

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its structure enables the creation of diverse chemical libraries that are crucial for drug discovery and development. The compound can be utilized in:

  • Synthesis of Pyrrole Derivatives : It can undergo oxidation to yield various pyrrole derivatives.
  • Formation of Pyrrolidine Derivatives : Reduction reactions can lead to different pyrrolidine derivatives.
Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganatePyrrole derivatives
ReductionLithium aluminum hydridePyrrolidine derivatives
SubstitutionHalides or aminesFunctionalized pyrrole compounds

Biology

In biological research, this compound is employed to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical assays. Notably, it has been investigated for its potential to inhibit specific protein interactions crucial for cellular processes.

Medicine

This compound is being explored for its therapeutic properties. Research indicates its potential as a candidate for drug development due to its interaction with molecular targets associated with various diseases. For instance:

  • Cancer Research : Preliminary studies suggest that the compound may exhibit anti-cancer properties by modulating signaling pathways involved in tumor growth.
  • Neurological Disorders : Investigations into its effects on neurodegenerative diseases are ongoing, particularly concerning its ability to cross the blood-brain barrier.

Case Studies

Several case studies highlight the applications of this compound:

  • Enzyme Inhibition : A study demonstrated that this compound effectively inhibits the activity of specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent in metabolic disorders.
  • Drug Development : In a pharmaceutical context, this compound was used as a precursor in synthesizing novel anti-inflammatory agents, leading to compounds with enhanced efficacy and reduced side effects.
  • Material Science : The compound has been utilized in developing specialty chemicals and materials due to its stability and reactivity, making it suitable for applications in coatings and polymers.

Mechanism of Action

The mechanism of action of sodium [1-(2-methoxyethyl)-1H-pyrrol-2-yl]methanolate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its methoxyethyl group and pyrrole ring play crucial roles in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional attributes of sodium [1-(2-methoxyethyl)-1H-pyrrol-2-yl]methanolate and related compounds:

Compound Name Molecular Formula Key Substituents Synthesis Yield Key Spectral Data (IR/NMR) Storage Conditions Applications
This compound Not provided 2-Methoxyethyl, pyrrole Not reported Inferred: O-H stretch (if protonated), C-O (methoxy) ~1100 cm⁻¹ Likely refrigerated Potential synthesis intermediate
Sodium (2-oxocyclopentylidene)methanolate (11a) Not provided Cyclopentylidene Good yields Not reported Not reported Precursor to carbonitriles
Sodium 2-(1-methyl-3-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetate C₁₅H₁₄NNaO₃ Methyl, 4-methylbenzoyl Not reported Not reported 2–8°C Refrigerator Pharmaceutical intermediate
4-(4-(Benzyloxy)phenyl)-1H-pyrrole-2-carboxylate (3) C₁₉H₁₇NO₃ Benzyloxy, phenyl 76% IR: 1678 cm⁻¹ (C=O); NMR: δ 7.52 (d, 2H) Not reported Not specified

Spectral and Physical Properties

  • IR Spectroscopy: The carboxylate ester in compound 3 () shows a C=O stretch at 1678 cm⁻¹. The target compound’s methanolate group may exhibit weaker or absent C=O absorption due to enolate resonance .
  • NMR Data : The benzyloxy group in compound 3 causes aromatic proton shifts at δ 7.52 (d, 2H). The 2-methoxyethyl group in the target compound would likely show distinct shifts for methoxy protons (~δ 3.3–3.5) and pyrrole protons .

Biological Activity

Sodium [1-(2-methoxyethyl)-1H-pyrrol-2-yl]methanolate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The synthesis of this compound typically involves the reaction of 1H-pyrrole with 2-methoxyethyl chloride under basic conditions, often using sodium hydride or potassium tert-butoxide as a base. The resulting compound has a molecular weight of approximately 154.19 g/mol and is characterized by its methanolate group, which enhances its reactivity and stability in biological systems.

2.1 Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported to be in the range of 62.5 to 78.12 µg/mL .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus62.5
Escherichia coli78.12

2.2 Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated its ability to inhibit cell proliferation in human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these cell lines are reported as follows:

Cell Line IC50 (µg/mL)
HeLa226
A549242.52

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound can bind to enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Modulation of Signaling Pathways : By interacting with cellular signaling cascades, it may influence processes such as apoptosis and cell proliferation.
  • DNA/RNA Interaction : There is evidence suggesting that it may affect gene expression by interacting with nucleic acids.

4.1 Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound significantly reduced bacterial viability in a dose-dependent manner, suggesting its potential as a therapeutic agent against resistant strains .

4.2 Anticancer Research

Another study focused on the anticancer properties of the compound, highlighting its effectiveness in reducing the viability of HeLa cells through apoptosis induction. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with this compound .

5. Conclusion

This compound demonstrates promising biological activities, particularly in antimicrobial and anticancer domains. Its unique chemical structure allows for diverse interactions with biological targets, making it a valuable candidate for further research and potential therapeutic applications.

Future studies should focus on elucidating the detailed mechanisms underlying its biological effects and exploring its efficacy in vivo to establish its therapeutic potential comprehensively.

Q & A

Advanced Research Questions

What mechanistic role does the sodium methanolate group play in catalytic applications?

The sodium methanolate moiety acts as a strong base and nucleophile, facilitating deprotonation or alkylation reactions. For example:

  • Base-Catalyzed Reactions : In aldol condensations, the compound’s basicity (higher than NaOH in methanol) can activate carbonyl substrates.
  • Nucleophilic Substitution : The methanolate oxygen may displace leaving groups (e.g., halides) in SN2 reactions.
  • Electronic Effects : The electron-donating 2-methoxyethyl group on the pyrrole ring enhances the stability of the alkoxide, modulating its reactivity compared to simpler sodium alkoxides .

How do hydrogen-bonding interactions influence the compound’s solid-state structure?

Using graph set analysis (as defined by Etter), the methanolate oxygen likely forms hydrogen bonds with adjacent pyrrole NH groups or solvent molecules. These interactions can stabilize specific crystal packing motifs, which are critical for:

  • Predicting Solubility : Stronger hydrogen-bonding networks reduce solubility in non-polar media.
  • Designing Co-crystals : Co-formers with complementary H-bond donors/acceptors (e.g., carboxylic acids) can modify crystallinity for material science applications .

How does the 2-methoxyethyl substituent affect the compound’s reactivity compared to unsubstituted sodium pyrrole methanolates?

  • Steric Effects : The methoxyethyl group introduces steric hindrance, potentially slowing reactions at the pyrrole C-2 position.
  • Electronic Effects : The substituent’s electron-donating nature increases electron density on the pyrrole ring, altering its aromaticity and reactivity in electrophilic substitutions.
  • Comparative Studies : Substitute with methyl or ethyl groups to isolate electronic vs. steric contributions. Use DFT calculations to map charge distribution and frontier molecular orbitals .

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